3-Hydroxy-3,7-dimethyloct-6-enenitrile
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Overview
Description
3-Hydroxy-3,7-dimethyloct-6-enenitrile is an organic compound with the molecular formula C10H17NO It is a nitrile derivative, characterized by the presence of a hydroxyl group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,7-dimethyloct-6-enenitrile can be achieved through several methods. One common approach involves the reaction of citronellal with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3,7-dimethyloct-6-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenating agents like PCl5, nucleophiles like sodium azide (NaN3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives, azides.
Scientific Research Applications
3-Hydroxy-3,7-dimethyloct-6-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3,7-dimethyloct-6-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical processes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s double bond can also undergo addition reactions, further modifying its activity .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-6-enenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-3,7-dimethylocta-2,6-dienenitrile: Contains an additional double bond, altering its chemical properties and reactivity.
Citronellyl nitrile: Similar structure but differs in the position of the nitrile group.
Uniqueness
3-Hydroxy-3,7-dimethyloct-6-enenitrile is unique due to the presence of both a hydroxyl group and a nitrile group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
59949-55-2 |
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Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-hydroxy-3,7-dimethyloct-6-enenitrile |
InChI |
InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3,12)7-8-11/h5,12H,4,6-7H2,1-3H3 |
InChI Key |
LKZJNXXGMPYNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(CC#N)O)C |
Origin of Product |
United States |
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